2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The chlorophenyl group is introduced via a substitution reaction, and the final step involves coupling the oxadiazole intermediate with a phenoxyacetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide
- 2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated or fluorinated analogs, the chlorinated compound may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C23H18ClN3O4 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-20-11-3-2-10-19(20)25-21(28)14-30-18-9-5-6-15(13-18)22-26-23(31-27-22)16-7-4-8-17(24)12-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
AAQGFBVCRFRDNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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